N-quinoxalin-6-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-quinoxalin-6-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a quinoxaline moiety fused with a tetrahydrobenzothiophene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoxaline and benzothiophene structures within the molecule suggests a range of biological activities and chemical reactivity.
Mechanism of Action
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of cellular functions, including cell proliferation, differentiation, adhesion, migration, and apoptosis .
Pharmacokinetics
A molecular docking study performed on some quinoxaline derivatives showed good binding interactions , which could suggest favorable pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-quinoxalin-6-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions . The tetrahydrobenzothiophene ring can be constructed via a cyclization reaction involving a thiol and a suitable diene precursor . The final step involves the coupling of the quinoxaline and tetrahydrobenzothiophene intermediates through an amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-quinoxalin-6-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-quinoxalin-6-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Quinoxaline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities. The benzothiophene moiety also contributes to these biological activities, making the compound a promising candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure might be exploited in the design of organic semiconductors or other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Such as quinoxaline-2-carboxamide, known for their antimicrobial and anticancer properties.
Benzothiophene derivatives: Such as benzothiophene-2-carboxamide, used in the development of anti-inflammatory drugs.
Uniqueness
N-quinoxalin-6-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the combination of quinoxaline and benzothiophene moieties within a single molecule. This dual structure provides a broader range of biological activities and chemical reactivity compared to compounds containing only one of these moieties.
Properties
IUPAC Name |
N-quinoxalin-6-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(13-10-22-16-4-2-1-3-12(13)16)20-11-5-6-14-15(9-11)19-8-7-18-14/h5-10H,1-4H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSIBVOPKUNNGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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